Cas no 1261616-33-4 (3-(2-fluoro-4-methoxyphenyl)propanal)

3-(2-fluoro-4-methoxyphenyl)propanal 化学的及び物理的性質
名前と識別子
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- 3-(2'-Fluoro-4'-methoxyphenyl)propionaldehyde
- 3-(2-fluoro-4-methoxyphenyl)propanal
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- インチ: 1S/C10H11FO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3
- InChIKey: WHHUAQOACMURAS-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CCC=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 161
- XLogP3: 1.7
- トポロジー分子極性表面積: 26.3
3-(2-fluoro-4-methoxyphenyl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854769-0.5g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1854769-1.0g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 1g |
$986.0 | 2023-06-01 | ||
Alichem | A015001158-1g |
3-(2'-Fluoro-4'-methoxyphenyl)propionaldehyde |
1261616-33-4 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Enamine | EN300-1854769-10.0g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1854769-0.1g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1854769-0.25g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 0.25g |
$708.0 | 2023-09-18 | ||
Alichem | A015001158-500mg |
3-(2'-Fluoro-4'-methoxyphenyl)propionaldehyde |
1261616-33-4 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Enamine | EN300-1854769-5.0g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1854769-1g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1854769-5g |
3-(2-fluoro-4-methoxyphenyl)propanal |
1261616-33-4 | 5g |
$2235.0 | 2023-09-18 |
3-(2-fluoro-4-methoxyphenyl)propanal 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-(2-fluoro-4-methoxyphenyl)propanalに関する追加情報
3-(2-Fluoro-4-Methoxyphenyl)Propanal: A Comprehensive Overview
The compound 3-(2-fluoro-4-methoxyphenyl)propanal (CAS No. 1261616-33-4) is a fascinating molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of aliphatic aldehydes with a substituted phenyl group, making it a valuable intermediate in organic synthesis. The structure of 3-(2-fluoro-4-methoxyphenyl)propanal consists of a propanal chain attached to a phenyl ring that is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. These substituents play a crucial role in determining the compound's chemical properties and reactivity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery due to their unique electronic properties and bioavailability profiles. The presence of the fluorine atom in 3-(2-fluoro-4-methoxyphenyl)propanal enhances its lipophilicity, which is often desirable in pharmaceutical applications. Additionally, the methoxy group at the 4-position introduces electron-donating effects, further modulating the compound's reactivity and stability. This combination of substituents makes 3-(2-fluoro-4-methoxyphenyl)propanal a versatile building block for synthesizing more complex molecules.
The synthesis of 3-(2-fluoro-4-methoxyphenyl)propanal typically involves multi-step processes, including nucleophilic aromatic substitution or coupling reactions. Researchers have explored various methods to optimize the synthesis of this compound, focusing on improving yield and reducing reaction time. For instance, recent advancements in catalytic systems have enabled more efficient transformations, making the production of 3-(2-fluoro-4-methoxyphenyl)propanal more scalable and cost-effective.
In terms of applications, 3-(2-fluoro-4-methoxyphenyl)propanal has shown promise as an intermediate in the synthesis of bioactive compounds. Its aldehyde functionality allows for further derivatization through condensation reactions, such as the formation of imines or enones. These derivatives are being investigated for their potential as inhibitors of key enzymes involved in diseases like cancer and neurodegenerative disorders. For example, studies have demonstrated that certain derivatives of 3-(2-fluoro-4-methoxyphenyl)propanal exhibit potent anti-inflammatory and antioxidant activities.
Moreover, the unique electronic properties of 3-(2-fluoro-4-methoxyphenyl)propanal make it an attractive candidate for use in materials science. Its ability to form stable conjugated systems has led to its exploration as a component in organic semiconductors and light-emitting materials. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electronic performance, paving the way for its application in next-generation electronic devices.
From an environmental standpoint, understanding the fate and behavior of 3-(2-fluoro-4-methoxyphenyl)propanal in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific conditions, with microbial activity playing a significant role in its transformation. However, further research is needed to fully understand its environmental persistence and toxicity profile.
In conclusion, 3-(2-fluoro-4-methoxyphenyl)propanal (CAS No. 1261616-33-4) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, while its biological and electronic properties open up exciting avenues for future research and development. As advancements continue to be made in synthetic methodologies and application studies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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